![molecular formula C21H40O2Si B14174170 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol CAS No. 920019-06-3](/img/structure/B14174170.png)
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is a chemical compound known for its unique structure and properties It is characterized by the presence of a silyl ether group and multiple conjugated double bonds within its dodeca-trien-1-ol framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which often include dodeca-4,6,8-trien-1-ol and tri(propan-2-yl)silyl chloride.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether. A common solvent used is tetrahydrofuran (THF), and the reaction is typically performed at low temperatures to control the reactivity of the intermediates.
Catalysts and Reagents: Catalysts such as pyridine or imidazole may be used to facilitate the formation of the silyl ether bond. The reaction proceeds through the nucleophilic attack of the hydroxyl group on the silicon atom of tri(propan-2-yl)silyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced purification techniques such as column chromatography or recrystallization may be employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes, depending on the reaction conditions.
Reduction: Reduction reactions can convert the compound into saturated alcohols or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halides or alkoxides can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield dodeca-4,6,8-trien-1-one, while reduction could produce dodeca-4,6,8-trien-1-ol.
Scientific Research Applications
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol involves its interaction with molecular targets and pathways The silyl ether group can enhance the compound’s stability and reactivity, allowing it to participate in various chemical and biological processes
Comparison with Similar Compounds
Similar Compounds
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trienal: This compound is structurally similar but contains an aldehyde group instead of a hydroxyl group.
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-one: This compound features a ketone group in place of the hydroxyl group.
Uniqueness
12-{[Tri(propan-2-yl)silyl]oxy}dodeca-4,6,8-trien-1-ol is unique due to its specific combination of a silyl ether group and multiple conjugated double bonds. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
Properties
CAS No. |
920019-06-3 |
|---|---|
Molecular Formula |
C21H40O2Si |
Molecular Weight |
352.6 g/mol |
IUPAC Name |
12-tri(propan-2-yl)silyloxydodeca-4,6,8-trien-1-ol |
InChI |
InChI=1S/C21H40O2Si/c1-19(2)24(20(3)4,21(5)6)23-18-16-14-12-10-8-7-9-11-13-15-17-22/h7-12,19-22H,13-18H2,1-6H3 |
InChI Key |
MORREHSTSDVTKX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCCCC=CC=CC=CCCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(4-Methoxyphenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B14174106.png)
![3-{4-[4-(Dimethylamino)butyl]phenyl}oxetan-3-OL](/img/structure/B14174107.png)
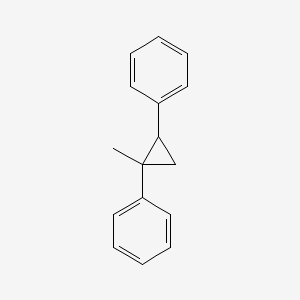
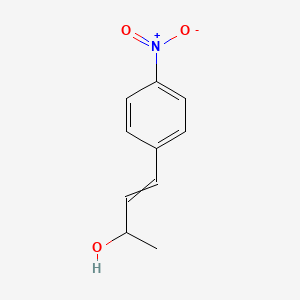
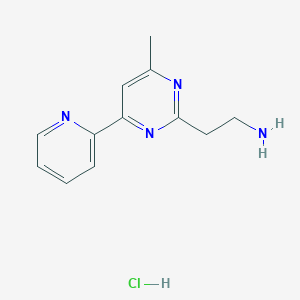
![N,N'-bis[(E)-(2-nitrophenyl)methylidene]biphenyl-4,4'-diamine](/img/structure/B14174138.png)
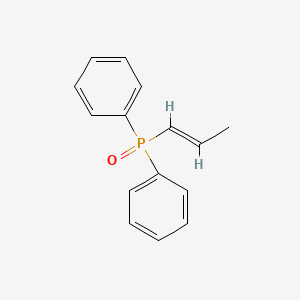
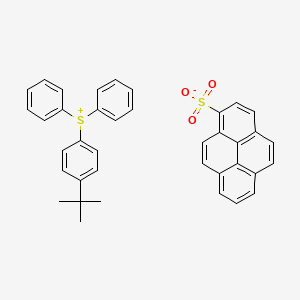
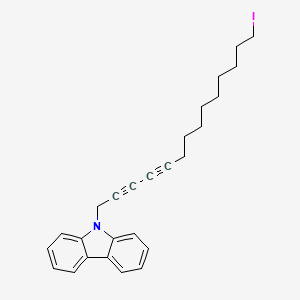
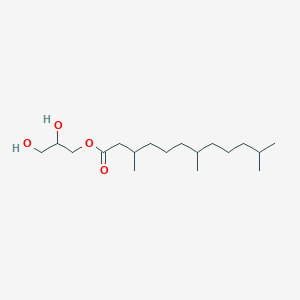
![(2Z)-2-[3-ethoxy-4-(1-phenylethoxy)benzylidene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B14174159.png)
![4H-Pyrano[2,3-d]pyrimidine-4,7(3H)-dione, 5-(3-cyclopropylpropyl)-2-(difluoromethyl)-](/img/structure/B14174166.png)
![N-[6-Methyl-3-(prop-2-en-1-yl)-1,3-benzothiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B14174174.png)
